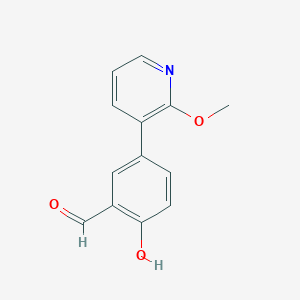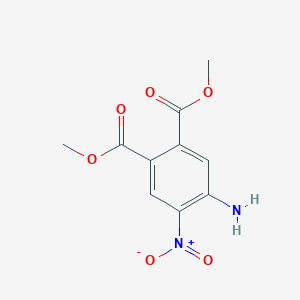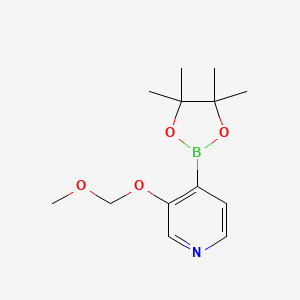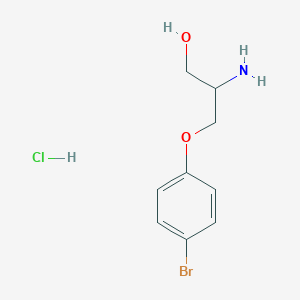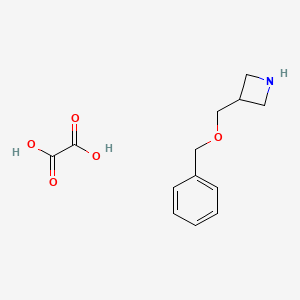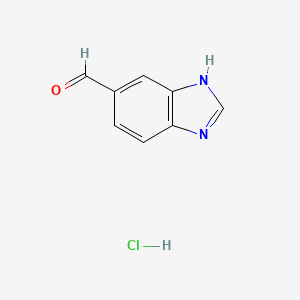
1H-benzimidazole-5-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-benzimidazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features a benzimidazole core with an aldehyde functional group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the benzimidazole ring and the aldehyde group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
The synthesis of 1H-benzimidazole-5-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with appropriate amines. One common method involves the reaction of 2-aminobenzimidazole with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired product with high efficiency .
化学反応の分析
1H-benzimidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones .
科学的研究の応用
1H-benzimidazole-5-carbaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism by which 1H-benzimidazole-5-carbaldehyde hydrochloride exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and cellular processes. Molecular targets include enzymes involved in metabolic pathways, transcription factors, and receptors on cell surfaces .
類似化合物との比較
1H-benzimidazole-5-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-5-carboxaldehyde: Lacks the fused benzene ring, resulting in different chemical properties and reactivity.
1-Benzyl-1H-imidazole-5-carboxaldehyde: Contains a benzyl group, which alters its solubility and biological activity.
1H-Benzo[D]imidazole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, leading to different synthetic applications and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3H-benzimidazole-5-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-5H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMBCVXAXJQSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
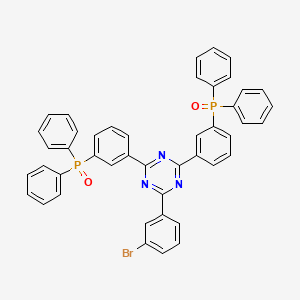
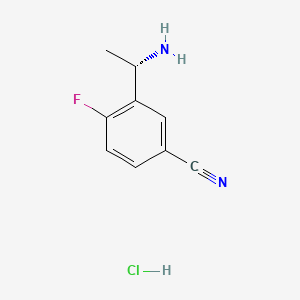
![Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate](/img/structure/B8182336.png)
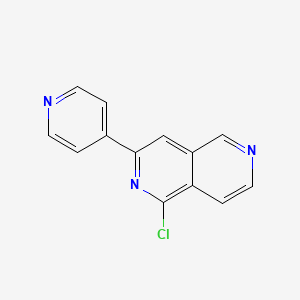
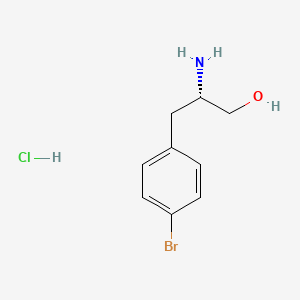
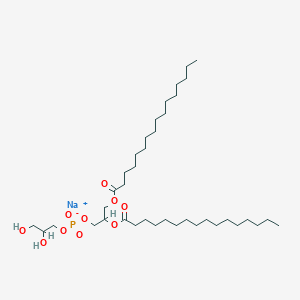
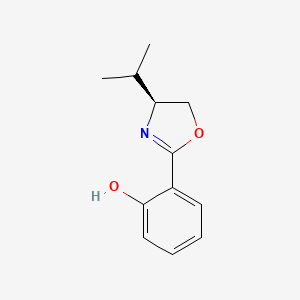
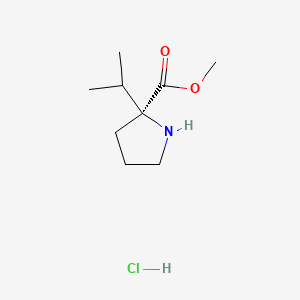
![rac-(2S,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B8182389.png)
